
Beauveriolide III
Overview
Description
Beauveriolide III is a 13-membered cyclodepsipeptide produced by the entomopathogenic fungus Beauveria sp. FO-6977. Its structure, elucidated via spectroscopic and chemical degradation methods, is cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-isoleucine] . It exhibits potent inhibition of lipid droplet formation in macrophages by selectively targeting acyl-CoA:cholesterol acyltransferase 1 (ACAT1), a key enzyme in cholesterol esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beauveriolide III involves several steps. Initially, the key intermediate, 3-hydroxy-4-methyloctanoic acid, is synthesized. This intermediate is then coupled with a dipeptide, followed by macrolactamization to form the cyclodepsipeptide structure. The methyldiazirine moiety is installed by reacting methyl ketones with liquid ammonia to provide imine intermediates, followed by treatment with hydroxylamine-O-sulfonic acid to yield diaziridines. Subsequent oxidation gives methyldiazirines .
Industrial Production Methods: Beauveria species, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology could potentially enhance the yield and efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Beauveriolide III primarily undergoes reactions typical of cyclodepsipeptides. These include:
Oxidation: The methyldiazirine moiety can be oxidized to form reactive intermediates.
Substitution: The ester and peptide bonds in the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydroxylamine-O-sulfonic acid are used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to substitute the ester or peptide bonds.
Major Products: The major products formed from these reactions are typically modified cyclodepsipeptides with altered biological activities .
Scientific Research Applications
Chemistry: Beauveriolide III is used as a lead compound in the design and synthesis of new sterol O-acyltransferase inhibitors. Its structure-activity relationship studies help in understanding the binding interactions with the enzyme .
Biology: In biological research, this compound is used to study lipid metabolism and the formation of lipid droplets in cells. It serves as a tool to investigate the role of sterol O-acyltransferase in various biological processes .
Medicine: this compound has potential therapeutic applications in treating atherosclerosis and other lipid-related disorders. Its ability to inhibit sterol O-acyltransferase makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound and its analogs are explored for their potential as cholesterol-lowering agents. They are also used in the development of diagnostic tools for lipid metabolism disorders .
Mechanism of Action
Beauveriolide III exerts its effects by inhibiting sterol O-acyltransferase, an enzyme located in the endoplasmic reticulum membrane. This enzyme catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. This compound binds to the active site of sterol O-acyltransferase 1, preventing the enzyme from catalyzing the reaction. This inhibition reduces the formation of lipid droplets in cells, thereby decreasing the accumulation of cholesteryl esters .
Comparison with Similar Compounds
Beauveriolide III belongs to a family of structurally related cyclodepsipeptides, including Beauveriolide I , II , X , and other analogs. Below is a detailed comparison:
Structural and Functional Differences
Key Research Findings
Stereochemical Specificity :
- The (3S,4S) configuration in this compound is critical for ACAT1 inhibition. Synthetic isomers with (3R,4R) or (3R,4S) configurations show 10-fold reduced activity .
- Beauveriolide I, despite structural similarity (D-Leu vs. D-Ile in III), lacks ACAT1 selectivity, indicating residue-specific interactions .
Therapeutic Potential: Atherosclerosis: this compound reduces aortic lesions in Ldlr⁻/⁻ and ApoE⁻/⁻ mice at 25–50 mg/kg, outperforming Beauveriolide I in bioavailability . Alzheimer’s Disease: this compound reduces Aβ42 secretion by 58% in CHO cells, surpassing CP-113,818 (a synthetic ACAT inhibitor) in efficacy and metabolic stability .
Species-Specific Production :
- Beauveria bassiana produces HMDA-type Beauveriolides (e.g., Ba, Ka), while B. brongniartii and C. militaris synthesize HMOA-type analogs (e.g., I, III, X) .
Biological Activity
Beauveriolide III (BeauIII) is a cyclodepsipeptide derived from the fungus Beauveria sp. FO-6979, known for its significant biological activities, particularly in the context of lipid metabolism and neurodegenerative diseases. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
1. Inhibition of Sterol O-acyltransferases (SOAT)
this compound selectively inhibits sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are crucial enzymes in cholesterol metabolism. Research indicates that BeauIII exhibits a preferential inhibition of SOAT1 over SOAT2 in various assays. The IC50 values for BeauIII were determined to be 5.0 µM for SOAT1 and >90 µM for SOAT2 in cell-based assays, while in enzyme assays, the values were 1.8 µM and 5.9 µM respectively . This selective inhibition is significant as it suggests a targeted approach to modulating cholesterol levels without affecting other lipid pathways.
2. Antiatherogenic Activity
this compound has demonstrated potent antiatherogenic effects in animal models. In studies involving apolipoprotein E knockout mice and low-density lipoprotein receptor knockout mice, BeauIII reduced atherosclerotic lesions significantly . The compound inhibits cholesteryl ester synthesis in macrophages, which is crucial for preventing foam cell formation—a key process in atherosclerosis development. The IC50 for cholesteryl ester synthesis inhibition was found to be 0.41 µM .
3. Amyloid-beta Reduction
In addition to its lipid-modulating effects, BeauIII has shown promise in reducing the secretion of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. Studies reported a reduction of Aβ40 and Aβ42 levels by approximately 45% and 65%, respectively, after treatment with BeauIII over four days . This effect is particularly noteworthy as Aβ42 is associated with plaque formation in Alzheimer’s pathology.
Case Study 1: Lipid Metabolism in Macrophages
In vitro studies using primary mouse peritoneal macrophages demonstrated that this compound effectively inhibited lipid droplet accumulation by targeting acyl-CoA:cholesterol acyltransferase (ACAT) activity. The compound showed no significant effects on triacylglycerol or phospholipid synthesis, highlighting its specificity .
Case Study 2: Neuroprotective Effects
Research indicated that BeauIII could potentially serve as a therapeutic agent for Alzheimer’s disease by reducing Aβ secretion from cells expressing human amyloid precursor protein (APP). The compound's ability to lower Aβ levels without altering endosomal trafficking positions it as a candidate for further development in neurodegenerative disease treatment .
Research Findings Summary
Study Focus | Findings | IC50 Values |
---|---|---|
SOAT Inhibition | Selective inhibition of SOAT1 over SOAT2 | SOAT1: 5.0 µM |
SOAT2: >90 µM | ||
Antiatherogenic Activity | Reduction of atherosclerotic lesions in animal models | - |
Cholesteryl Ester Synthesis | Inhibition of CE synthesis in macrophages | 0.41 µM |
Amyloid-beta Reduction | Significant reduction of Aβ40 and Aβ42 secretion | - |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for isolating Beauveriolide III from fungal sources, and how can purity be validated?
- Methodological Answer : this compound is typically isolated from Beauveria spp. using solvent extraction (e.g., chloroform/methanol mixtures) followed by chromatographic purification. The Bligh-Dyer method (chloroform:methanol:water, 2:1:0.8 v/v) is effective for lipid-soluble compounds like cyclic peptides . Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and absence of contaminants. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for stereochemical analysis of the 13-membered ring .
Q. How do researchers determine the inhibitory activity of this compound against ACAT isoforms, and what controls are essential?
- Methodological Answer : ACAT inhibition is assayed using cell-based or recombinant enzyme systems. For cell-based assays, macrophages (e.g., RAW264.7) are treated with this compound, followed by cholesterol esterification measurement via radiolabeled oleate incorporation. Recombinant ACAT1/ACAT2 enzymes allow isoform-specific IC50 determination . Controls must include:
- Positive controls : Known ACAT inhibitors (e.g., avasimibe).
- Negative controls : Solvent-only treatments.
- Cell viability assays (e.g., MTT) to rule out cytotoxicity, as this compound exhibits concentration-dependent cytotoxicity in some cell lines (e.g., 25% viability reduction at 1000 µM in cell line A ).
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported IC50 values of this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Cell line variability : Primary macrophages vs. immortalized lines (e.g., cell line B shows 30% viability reduction at 1000 µM vs. 25% in cell line A ).
- Assay conditions : Cholesterol substrate concentration, incubation time, and detergent use (e.g., Triton WR-1339) affect ACAT activity.
- Solution : Standardize protocols using recombinant ACAT1/ACAT2 and validate results across multiple labs. Include full methodological details (e.g., buffer composition, cell density) per journal guidelines .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s specificity for ACAT1 over ACAT2?
- Methodological Answer :
- Stereoisomer testing : this compound’s ACAT1 specificity (IC50 = 5.5 µM vs. >20 µM for ACAT2 ) is linked to its stereochemistry. Synthesize and test all four stereoisomers to identify critical chiral centers.
- Derivative synthesis : Modify side chains (e.g., hydroxyl groups) and measure ACAT1/ACAT2 inhibition ratios. Use molecular docking to predict binding to ACAT1’s hydrophobic pocket.
- In vivo validation : Test optimized derivatives in ApoE⁻/⁻ mice for atherosclerotic plaque reduction while monitoring liver toxicity (ACAT2 inhibition can impair hepatic cholesterol metabolism) .
Q. What in vivo models are appropriate for validating this compound’s anti-atherosclerotic effects, and how should endpoints be measured?
- Methodological Answer :
- Model selection : ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-fat diet are standard. Include wild-type controls to isolate genetic effects.
- Endpoints :
- Plaque quantification : Histological analysis of aortic root sections stained with Oil Red O.
- Lipid profiling : Serum total cholesterol, LDL, and HDL levels via enzymatic assays.
- Inflammation markers : IL-6, TNF-α in plasma via ELISA.
- Dosage : 10–50 mg/kg/day via oral gavage for 8–12 weeks, based on murine pharmacokinetic studies .
Q. Contradiction Analysis and Reproducibility
Q. How should researchers address conflicting data on this compound’s cytotoxicity in different cell lines?
- Methodological Answer :
- Dose-response curves : Test a wide concentration range (0.1–1000 µM) and normalize data to cell viability controls (e.g., untreated cells). Cell line A shows 35% viability at 1000 µM, while line B retains 40% .
- Mechanistic studies : Use RNA sequencing to identify pathways (e.g., apoptosis, autophagy) activated at cytotoxic doses.
- Reporting standards : Clearly state cell culture conditions (e.g., serum concentration, passage number) to enhance reproducibility .
Q. Methodological Best Practices
- Data validation : Replicate experiments ≥3 times and use statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance.
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals .
- Literature synthesis : Cite primary sources (e.g., Tomoda & Doi, 2008 ) over reviews to ensure traceability.
Properties
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEELKRGSLCNVAR-QVZGIDAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.